molecular formula C14H18N8O2S2 B2683970 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034419-46-8

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2683970
CAS No.: 2034419-46-8
M. Wt: 394.47
InChI Key: VAELLDPCWLBGOY-UHFFFAOYSA-N
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Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a triazine ring, a benzothiadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazine and benzothiadiazole intermediates. The triazine ring can be synthesized through a series of nucleophilic substitution reactions involving cyanuric chloride and dimethylamine. The benzothiadiazole moiety is often prepared via cyclization reactions involving ortho-diamines and sulfur sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine or benzothiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazine or benzothiadiazole rings.

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, benzothiadiazole derivatives, and sulfonamides. Examples include:

  • 4,6-bis(dimethylamino)-1,3,5-triazine
  • 2,1,3-benzothiadiazole
  • Sulfanilamide

Uniqueness

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a triazine ring, benzothiadiazole moiety, and sulfonamide group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2S2/c1-21(2)13-16-11(17-14(18-13)22(3)4)8-15-26(23,24)10-7-5-6-9-12(10)20-25-19-9/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELLDPCWLBGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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